2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound characterized by its unique structural features, including bromine, iodine, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-IODOBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-IODOBENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate
- 2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol
Uniqueness
2,4-DIBROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-IODOBENZOATE is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H23Br2IN2O4 |
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Molecular Weight |
714.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C26H23Br2IN2O4/c1-15(2)19-9-8-16(3)10-23(19)34-14-24(32)31-30-13-17-11-18(27)12-21(28)25(17)35-26(33)20-6-4-5-7-22(20)29/h4-13,15H,14H2,1-3H3,(H,31,32)/b30-13+ |
InChI Key |
NCPTYVFHKFUQGM-VVEOGCPPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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